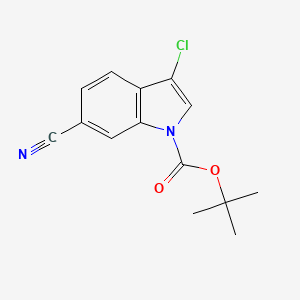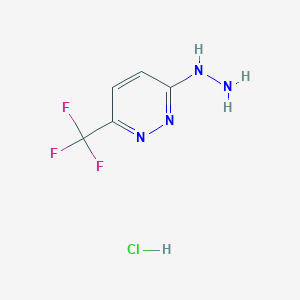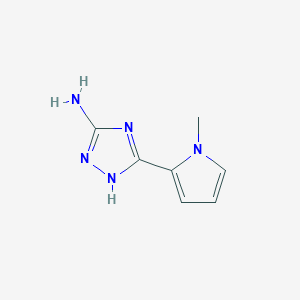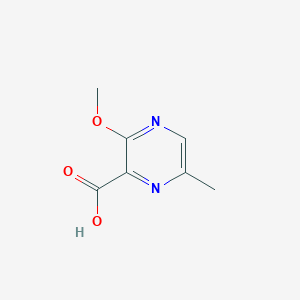![molecular formula C15H14N2O B13663861 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a methoxyphenyl group at the second position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazo[1,2-a]pyridine derivative . Another method involves the use of ketene aminals, which react with electron-deficient reagents to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that offer high atom economy and operational simplicity. These reactions are typically carried out in environmentally benign solvents and under catalyst-free conditions .
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized imidazo[1,2-a]pyridine derivatives .
科学研究应用
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer activity.
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Exhibits selective COX-2 inhibitory activity.
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-8-17-10-14(16-15(11)17)12-6-3-7-13(9-12)18-2/h3-10H,1-2H3 |
InChI 键 |
KJKOXFRHJAUKQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
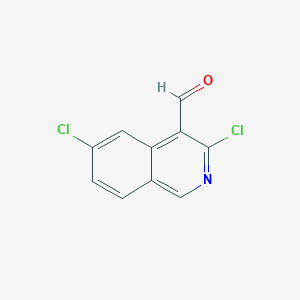
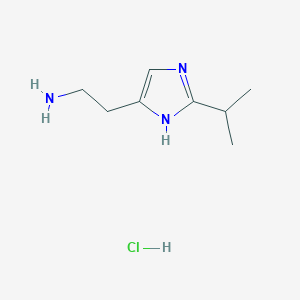
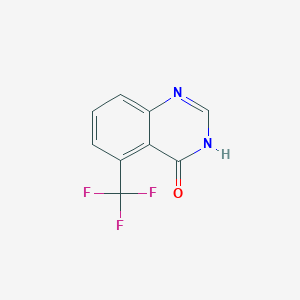
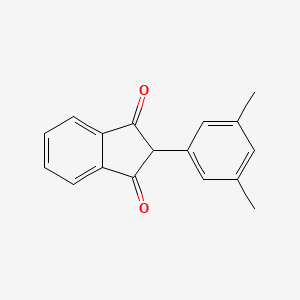
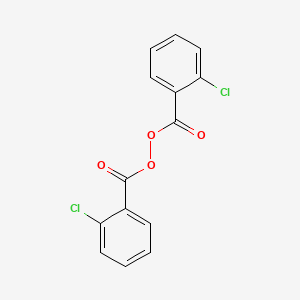

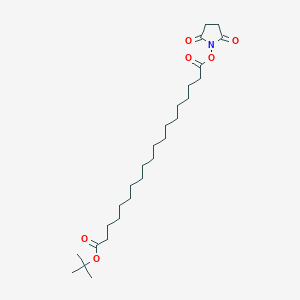
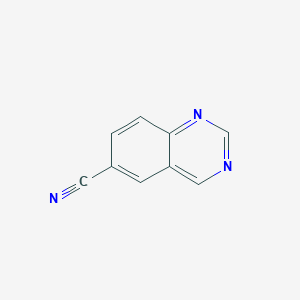
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
